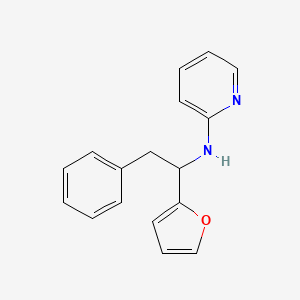
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring, a furan ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The reaction conditions include heating the mixture under reflux to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formaldehyde for hydroxymethylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, and hydroxymethylated forms.
Scientific Research Applications
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares a similar furan and pyridine structure but includes a thiazole ring.
6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Contains a furan ring and is used in anti-HIV research.
Uniqueness
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is unique due to its specific combination of a furan ring, a phenylethyl group, and a pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)-2-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-7-14(8-3-1)13-15(16-9-6-12-20-16)19-17-10-4-5-11-18-17/h1-12,15H,13H2,(H,18,19) |
InChI Key |
APFRRXGUOOMJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


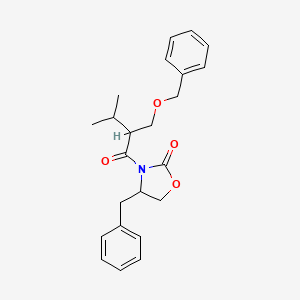
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole](/img/structure/B12276824.png)
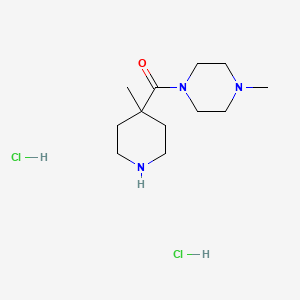
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)
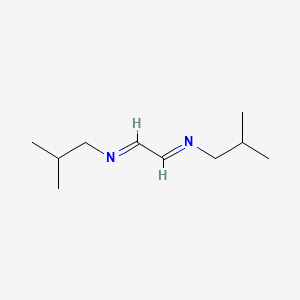
![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)
![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)
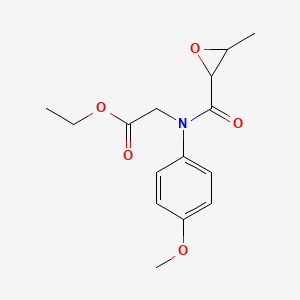
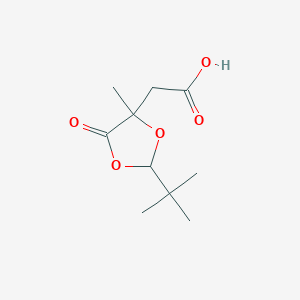
![4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12276880.png)
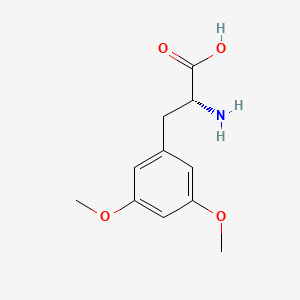
![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)
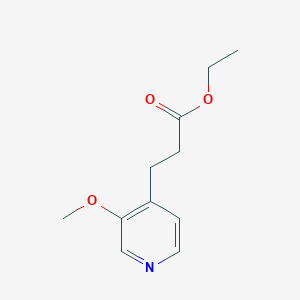
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12276900.png)
